molecular formula C25H50O2 B8223533 2-Methyltetracosanoic acid CAS No. 62764-46-9

2-Methyltetracosanoic acid

Cat. No.: B8223533
CAS No.: 62764-46-9
M. Wt: 382.7 g/mol
InChI Key: REBUIOAAVPBXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyltetracosanoic acid: is a methyl-branched fatty acid with the molecular formula C25H50O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetracosanoic acid typically involves the methylation of tetracosanoic acid. One common method is the use of sodium butanolate as a catalyst in the methylation process. The reaction conditions often require heating and vacuum distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyltetracosanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyltetracosanoic acid has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular processes and as a component of lipid membranes.

    Medicine: Investigated for its potential therapeutic properties and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyltetracosanoic acid involves its interaction with cellular membranes and enzymes. The methyl-branched structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes, influencing metabolic pathways and cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methyl substitution at the second carbon position, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

2-methyltetracosanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2)25(26)27/h24H,3-23H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBUIOAAVPBXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620027
Record name 2-Methyltetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62764-46-9
Record name 2-Methyltetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyltetracosanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyltetracosanoic acid
Reactant of Route 3
Reactant of Route 3
2-Methyltetracosanoic acid
Reactant of Route 4
2-Methyltetracosanoic acid
Reactant of Route 5
2-Methyltetracosanoic acid
Reactant of Route 6
2-Methyltetracosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.